molecular formula C10H7N3O2S2 B181432 1-(2-Thienylsulfonyl)-1H-benzotriazole CAS No. 394245-72-8

1-(2-Thienylsulfonyl)-1H-benzotriazole

Cat. No.: B181432
CAS No.: 394245-72-8
M. Wt: 265.3 g/mol
InChI Key: LIOONDNEXQNNPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study of heterocyclic compounds is a cornerstone of organic chemistry, and among them, benzotriazole (B28993) and its derivatives hold a place of distinction. These compounds are not merely curiosities but are workhorses in the synthesis of a wide array of more complex molecules.

Benzotriazole is a bicyclic heterocyclic compound that can be readily functionalized at one of its nitrogen atoms. This seemingly simple modification unlocks a vast and powerful chemistry. Benzotriazole derivatives are highly valued as synthetic intermediates and auxiliaries for several key reasons. The benzotriazolyl group can act as an excellent leaving group, facilitating a variety of substitution reactions. Furthermore, it can activate adjacent positions towards nucleophilic attack or deprotonation, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The versatility of benzotriazole is showcased in its application in the synthesis of other heterocyclic systems, in the introduction of functional groups, and as a protecting group. Its ability to stabilize anions and its predictable reactivity have made it an indispensable tool for organic chemists.

A particularly important class of benzotriazole derivatives is the N-sulfonylbenzotriazoles. These compounds are characterized by a sulfonyl group attached to a nitrogen atom of the benzotriazole ring. This structural feature renders them as highly effective sulfonylating agents.

Historically, the introduction of a sulfonyl group (a process known as sulfonylation) often relied on the use of sulfonyl chlorides. While effective, these reagents can be harsh and may not be compatible with sensitive functional groups. N-sulfonylbenzotriazoles offer a milder and often more selective alternative for the transfer of sulfonyl groups to a variety of nucleophiles. They have been successfully employed in the N-sulfonylation of amines and the O-sulfonylation of phenols, leading to the formation of sulfonamides and sulfonate esters, respectively. bu.edu.eg

Within the family of N-sulfonylbenzotriazoles, 1-(2-Thienylsulfonyl)-1H-benzotriazole stands out due to the incorporation of a thiophene (B33073) ring. Thiophene and its derivatives are themselves important structural motifs in many pharmaceutically active compounds and materials. The presence of the 2-thienylsulfonyl group in this reagent allows for the direct introduction of this valuable moiety into other molecules.

The academic importance of this compound is highlighted by its use in the development of novel synthetic methodologies. Research led by the esteemed group of Alan R. Katritzky, a pioneer in benzotriazole chemistry, has demonstrated the utility of this and other heteroarylsulfonylbenzotriazoles as advantageous reagents for C-sulfonylation. bu.edu.egnih.gov This represents a significant advancement, as it allows for the formation of carbon-sulfone bonds, which are prevalent in a variety of biologically active molecules and functional materials.

The synthesis of this compound is generally achieved through a multi-step process. A common route involves the reaction of an organolithium reagent, in this case, 2-lithiothiophene, with sulfur dioxide. The resulting sulfinic acid salt is then treated with N-chlorobenzotriazole to yield the final product. bu.edu.eg

The reactivity of this compound has been explored in reactions with various nucleophiles. For instance, its reaction with nitriles in the presence of a strong base like n-butyllithium leads to the formation of α-cyanoalkyl sulfones. bu.edu.eg This transformation is particularly noteworthy as it provides a direct route to this important class of compounds.

The research into this compound underscores a continuing trend in organic synthesis: the development of highly functionalized, tailored reagents that enable efficient and selective bond formation. As the quest for new molecules with specific properties continues, the importance of such versatile building blocks is only set to grow.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-thiophen-2-ylsulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2S2/c14-17(15,10-6-3-7-16-10)13-9-5-2-1-4-8(9)11-12-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOONDNEXQNNPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396768
Record name 1-(2-THIENYLSULFONYL)-1H-BENZOTRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394245-72-8
Record name 1-(2-THIENYLSULFONYL)-1H-BENZOTRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 1 2 Thienylsulfonyl 1h Benzotriazole

Reactivity Profile of the Sulfonyl Group in 1-(2-Thienylsulfonyl)-1H-benzotriazole

The sulfonyl group in N-sulfonylbenzotriazoles, including the 2-thienyl derivative, serves as a crucial activating group. These compounds are recognized as effective reagents for C-sulfonylation reactions. nih.gov The sulfur atom in the sulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is central to its role in transferring the thienylsulfonyl group to other molecules.

N-sulfonylbenzotriazoles react with a variety of carbon nucleophiles, such as those derived from nitriles, reactive heteroaromatics, and esters, to yield α-cyanoalkyl sulfones, sulfonylheteroaromatics, and esters of α-sulfonyl acids, respectively. nih.gov The reaction conditions and the nature of the nucleophile can influence the outcome and efficiency of the sulfonylation process.

Role of the Benzotriazole (B28993) Moiety as a Leaving Group in Nucleophilic Displacements

The benzotriazole portion of the molecule is an excellent leaving group in nucleophilic substitution reactions. lupinepublishers.comnih.gov This characteristic is attributed to the stability of the resulting benzotriazole anion, which is resonance-stabilized. The pKa of 1H-benzotriazole is 8.2, indicating it is a weak acid and its conjugate base is a stable species. lupinepublishers.com

In the context of this compound, nucleophilic attack on the sulfonyl sulfur leads to the displacement of the benzotriazole anion. lupinepublishers.com This property has been widely exploited in various synthetic transformations, including acylation, aroylation, and substitution reactions. lupinepublishers.comnih.gov The ability of benzotriazole to function as a good leaving group is a key factor in the utility of N-substituted benzotriazoles in organic synthesis. nih.gov

Table 1: Properties of 1H-Benzotriazole

PropertyValue
Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
Melting Point 98.5 °C
Boiling Point 204 °C at 15 mmHg
pKa 8.2
Solubility Sparingly soluble in water; soluble in alcohol, benzene (B151609), chloroform.

Note: Data sourced from various chemical suppliers and literature. drugfuture.comsigmaaldrich.combiochemopharma.frhoneywell.com

Electrophilic and Nucleophilic Behavior of the Thienyl Ring System

The thienyl ring, a five-membered aromatic heterocycle containing a sulfur atom, exhibits a rich and distinct reactivity profile. wikipedia.org The sulfur atom, while relatively unreactive itself, influences the electronic distribution of the ring, making the adjacent carbon atoms (positions 2 and 5) highly susceptible to electrophilic attack. wikipedia.org In fact, thiophene (B33073) is significantly more reactive towards electrophiles than benzene. wikipedia.org

Conversely, the thienyl ring can also exhibit nucleophilic character. Deprotonation of thiophene with a strong base like butyllithium (B86547) generates 2-lithiothiophene, a potent nucleophile that readily reacts with various electrophiles. wikipedia.org This dual reactivity allows for the functionalization of the thienyl ring through both electrophilic and nucleophilic pathways, enabling the synthesis of a wide array of substituted thiophene derivatives.

Mechanistic Pathways of Transformative Reactions

The C-sulfonylation reactions mediated by N-sulfonylbenzotriazoles, such as this compound, proceed through a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl group. nih.gov The reaction is initiated by a carbon nucleophile, which displaces the benzotriazole anion, a stable leaving group. This process results in the formation of a new carbon-sulfur bond, yielding the corresponding sulfone. nih.gov The reaction is generally efficient and provides a direct method for the introduction of a sulfonyl group onto a carbon atom. nih.gov

The nitrogen atoms of the benzotriazole ring can also be involved in chemical transformations. For instance, the N-3 nitrogen of 1-(substituted)-benzotriazoles can be quaternized with reagents like methyl iodide, forming benzotriazolium salts. rsc.org While specific studies on the activation at nitrogen centers of this compound are not detailed in the provided search results, the general reactivity of N-substituted benzotriazoles suggests that such transformations are plausible. rsc.org Additionally, the reduction of a nitro group on an aryl substituent attached to the benzotriazole nitrogen has been studied, indicating that reactions can be directed at substituents on the benzotriazole ring system. jraic.com

The degradation of benzotriazoles and related sulfur-containing heterocycles like benzothiazole (B30560) has been investigated under various controlled conditions, including photochemical and advanced oxidation processes. researchgate.netrsc.orgresearchgate.net For benzotriazole, degradation pathways can involve hydroxylation, opening of the triazole ring, and opening of the benzene ring. rsc.org In the presence of UV light and a photocatalyst like TiO2, hydroxylation appears to be a primary transformation pathway. researchgate.net

Similarly, the degradation of benzothiazole, which shares structural similarities with the thienyl group, has been studied using sulfate (B86663) radical-based advanced oxidation processes. researchgate.net These studies indicate that the degradation rate is influenced by factors such as temperature, pH, and the concentration of the oxidizing agent. researchgate.net While specific degradation studies on this compound were not found, the degradation mechanisms of its constituent parts suggest that under controlled oxidative or photolytic conditions, the molecule would likely undergo hydroxylation on the aromatic rings and potential cleavage of the sulfonyl and triazole moieties.

Kinetics and Thermodynamics of Key Reactions

The study of the kinetics and thermodynamics of reactions involving this compound is crucial for understanding its reactivity and optimizing reaction conditions for its application in chemical synthesis. While specific kinetic and thermodynamic data for this exact compound are not extensively detailed in the provided search results, general principles can be applied from studies on similar benzotriazole derivatives and related reactions.

The reactivity of benzotriazole derivatives is often centered around the triazole ring and the substituents attached to it. The sulfonyl group attached to the N1 position of the benzotriazole ring in this compound makes it a potent electrophile and a good leaving group in nucleophilic substitution reactions.

Key reactions involving benzotriazole derivatives often include reactions with nucleophiles such as amines. rsc.orgrsc.org The kinetics of such reactions are influenced by several factors, including the nature of the amine (primary, secondary, steric hindrance), the solvent, and the temperature. rsc.orgrsc.org

For instance, the reaction of benzotriazole with formaldehyde (B43269) and primary aliphatic amines can lead to different products depending on the molar ratios of the reactants and the steric hindrance of the amine. rsc.org This indicates that the reaction pathways and, consequently, the kinetics are sensitive to the reaction conditions.

While direct kinetic data for this compound is not available in the provided results, studies on the reaction kinetics of other sulfonyl-containing compounds or other activated benzotriazole derivatives could provide analogous insights. For example, the reaction of pyrylium (B1242799) cations with primary amines has been studied kinetically, revealing that the initial reaction is fast for strongly basic amines and the subsequent ring-closure is influenced by steric and electronic factors. rsc.org

The following table summarizes hypothetical kinetic and thermodynamic parameters for a representative reaction of this compound with a generic primary amine, based on general principles of related reactions. It is important to note that these are illustrative values and would require experimental verification.

Table 1: Illustrative Kinetic and Thermodynamic Data for the Reaction of this compound with a Primary Amine

ParameterValueConditions
Rate Constant (k)Value would be determined experimentallySpecific temperature and solvent
Activation Energy (Ea)Value would be determined experimentally
Enthalpy of Reaction (ΔH)Value would be determined experimentallyStandard conditions
Entropy of Reaction (ΔS)Value would be determined experimentallyStandard conditions
Gibbs Free Energy of Reaction (ΔG)Value would be determined experimentallyStandard conditions

Detailed mechanistic investigations, including kinetic and thermodynamic studies, are essential for fully elucidating the reaction pathways of this compound and for expanding its utility in organic synthesis.

Applications of 1 2 Thienylsulfonyl 1h Benzotriazole in Advanced Organic Synthesis

As a Reagent for Selective C-Sulfonylation of Organic Substrates

N-sulfonylbenzotriazoles have emerged as highly effective reagents for the C-sulfonylation of a variety of carbon nucleophiles. nih.gov Specifically, 1-(2-Thienylsulfonyl)-1H-benzotriazole has been successfully employed in the direct sulfonylation of compounds containing active methylene (B1212753) groups, such as nitriles. bu.edu.eg This reaction provides a direct route to α-sulfonylated products, which are valuable intermediates in organic synthesis. bu.edu.eg

The process typically involves the deprotonation of the active methylene compound with a suitable base, followed by reaction with the N-sulfonylbenzotriazole reagent. Research has demonstrated that heteroarylsulfonylbenzotriazoles, including the 2-thienyl derivative, react efficiently with a range of nitriles to produce the corresponding α-cyanoalkyl sulfones in good to excellent yields. bu.edu.eg For instance, the reaction of this compound with malononitrile (B47326) proceeds in high yield, showcasing the reagent's utility. bu.edu.eg

SubstrateReagentProductYield (%)
MalononitrileThis compound2-((2-Thienyl)sulfonyl)malononitrile90
PhenylacetonitrileThis compound2-Phenyl-2-((2-thienyl)sulfonyl)acetonitrile54

Table 1: C-Sulfonylation of Nitriles using this compound. Data sourced from bu.edu.eg.

Utilization as a Synthetic Auxiliary in Complex Molecule Synthesis

The benzotriazole (B28993) group is widely regarded as an ideal synthetic auxiliary in organic chemistry. nih.gov It is stable, easily introduced into a molecule, and can be readily removed or displaced at a later stage of a synthetic sequence. nih.govlupinepublishers.com In the context of this compound, the benzotriazole moiety acts as a carrier and an activator for the thienylsulfonyl group. The benzotriazole unit's ability to function as a good leaving group is central to its application as an auxiliary. lupinepublishers.comindexcopernicus.com

N-sulfonylbenzotriazoles have been used as intermediates in various transformations, including the N-sulfonylation of amines and O-sulfonylation of phenols. bu.edu.eg In these roles, the benzotriazole part of the molecule is displaced by a nucleophile, effectively transferring the sulfonyl group. This methodology highlights the auxiliary nature of the benzotriazole ring, facilitating reactions that might otherwise be difficult. bu.edu.eg The stability of the resulting benzotriazole anion makes the substitution thermodynamically favorable.

Application as an Activating Group in Coupling Reactions

The benzotriazole moiety can serve as an activating group, rendering otherwise unreactive bonds susceptible to cleavage in cross-coupling reactions. N-sulfonyl benzotriazoles have been identified as valuable precursors for transition-metal-catalyzed cross-coupling reactions. acs.org A notable application is the nickel-catalyzed reductive cross-coupling of N-sulfonyl benzotriazoles with nitro compounds to synthesize sulfonamides. acs.org

In this transformation, the N-sulfonyl benzotriazole acts as an electrophilic partner. The reaction tolerates a wide range of functional groups on both the sulfonyl and nitro components. acs.org While specific examples focusing on the 1-(2-thienylsulfonyl) derivative are not highlighted in the primary literature, the successful coupling of other N-alkyl- and N-arylsulfonyl benzotriazoles demonstrates the general applicability of this methodology. acs.org This approach provides a powerful tool for C-N bond formation, creating sulfonamides from readily available nitro compounds. acs.org

N-Sulfonyl BenzotriazoleNitro CompoundCatalyst SystemProductYield (%)
N-(p-Tolylsulfonyl)benzotriazoleNitrobenzeneNiCl₂·glyme/bipyridineN-Phenyl-4-methylbenzenesulfonamide82
N-(Mesitylsulfonyl)benzotriazole1-Methoxy-4-nitrobenzeneNiCl₂·glyme/bipyridineN-(4-Methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide85
N-Ethylsulfonyl benzotriazole1-Nitro-4-(trifluoromethyl)benzeneNiCl₂·glyme/bipyridineN-(4-(Trifluoromethyl)phenyl)ethanesulfonamide65

Table 2: Representative Nickel-Catalyzed Reductive Coupling of N-Sulfonyl Benzotriazoles. Data sourced from acs.org.

Role as a Precursor in the Synthesis of Diverse Heterocyclic Systems

Benzotriazole and its derivatives are exceptionally versatile precursors for the synthesis of a wide array of other heterocyclic compounds. indexcopernicus.comlupinepublishers.com The benzotriazole ring can undergo cleavage and rearrangement, or it can be used as a building block that is incorporated into a new ring system. For example, N-substituted benzotriazoles have been used to construct heterocycles like 3H-benzo[c]azepines and disubstituted pyrroles. indexcopernicus.com

In other instances, the benzotriazolyl group acts as a leaving group under thermal conditions, such as flash vacuum pyrolysis, to generate reactive intermediates that cyclize to form new heterocyclic structures. researchgate.net For this compound, such transformations could potentially lead to the formation of novel sulfur- and nitrogen-containing heterocycles, where the benzotriazole ring is either fragmented or expelled to facilitate the construction of the new scaffold.

Exploration as a Ligand in Transition Metal Catalysis for C-C and C-X Bond Formation

The benzotriazole framework possesses multiple nitrogen atoms that can coordinate with transition metals, allowing its derivatives to function as ligands in catalysis. researchgate.net The coordination chemistry of 1-substituted benzotriazoles with metals such as palladium, copper, silver, and ruthenium has been studied, revealing that metal coordination typically occurs through the N3 atom of the benzotriazole ring. researchgate.net The electronic nature of the substituent at the N1 position significantly influences the properties of the resulting metal complex. researchgate.net

In this compound, the strongly electron-withdrawing 2-thienylsulfonyl group would decrease the electron density on the benzotriazole ring system. This electronic modulation would affect the donor properties of the nitrogen atoms, potentially influencing the stability and catalytic activity of any corresponding metal complex. While N-sulfonylbenzotriazoles are not commonly reported as ligands themselves, the foundational ability of the 1-substituted benzotriazole core to coordinate with transition metals suggests a potential, though underexplored, application in catalysis. researchgate.netresearchgate.net The search for novel ligands based on common structural motifs remains an active area of research in catalysis. mdpi.com

Spectroscopic Characterization and Structural Analysis of 1 2 Thienylsulfonyl 1h Benzotriazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Heteroatom Analysis

High-resolution NMR spectroscopy is a cornerstone for determining the molecular structure of 1-(2-Thienylsulfonyl)-1H-benzotriazole in solution. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each hydrogen and carbon atom in the molecule.

In the ¹H NMR spectrum, the protons of the benzotriazole (B28993) ring typically appear as a complex multiplet system in the aromatic region. Due to the substitution at the N1 position, the symmetry of the benzotriazole ring is broken, resulting in four distinct signals for the aromatic protons. Similarly, the three protons of the thiophene (B33073) ring exhibit distinct chemical shifts and coupling patterns characteristic of a 2-substituted thiophene.

The ¹³C NMR spectrum provides further confirmation of the structure, showing distinct signals for each carbon atom. The chemical shifts of the carbons in the benzotriazole and thiophene rings are influenced by the electron-withdrawing sulfonyl group and the nature of the heterocyclic systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted data based on analogous structures and chemical shift increments.

Toggle NMR Data

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzotriazole H-4/H-7~7.5 - 8.2-
Benzotriazole H-5/H-6~7.4 - 7.6-
Thiophene H-3~7.2 - 7.4~127.0
Thiophene H-4~7.0 - 7.2~125.0
Thiophene H-5~7.6 - 7.8~132.0
Benzotriazole C-4/C-7-~114.0 / ~120.0
Benzotriazole C-5/C-6-~125.0 / ~129.0
Benzotriazole C-3a/C-7a-~133.0 / ~145.0
Thiophene C-2-~138.0

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. nih.gov The spectra are characterized by absorption bands corresponding to the vibrational modes of the sulfonyl group (SO₂), the thiophene ring, and the benzotriazole moiety.

Key vibrational frequencies include the asymmetric and symmetric stretching vibrations of the SO₂ group, which are typically observed in the ranges of 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹, respectively. The C=C and C-H stretching vibrations of the aromatic and heteroaromatic rings appear in their characteristic regions. The C-S stretching vibration of the thiophene ring can also be identified. esisresearch.org

Table 2: Characteristic Vibrational Frequencies for this compound

Toggle Vibrational Data

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
SO₂Asymmetric Stretch1350 - 1380
SO₂Symmetric Stretch1160 - 1180
Aromatic/Heteroaromatic C-HStretch3000 - 3100
Aromatic/Heteroaromatic C=CStretch1450 - 1600
Thiophene C-SStretch600 - 800
Benzotriazole N-NStretch~1200 - 1300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pathways of this compound. The molecular formula is C₁₀H₇N₃O₂S₂, corresponding to a molecular weight of approximately 281.32 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high precision.

The fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) provides valuable structural information. massbank.eu Common fragmentation pathways for N-sulfonyl compounds involve the cleavage of the N-S bond. nih.gov For this compound, this would lead to the formation of a benzotriazolyl radical or anion and a thienylsulfonyl radical or cation. Another significant fragmentation is the loss of sulfur dioxide (SO₂). The loss of a nitrogen molecule (N₂) from the benzotriazole ring is also a characteristic fragmentation pathway for benzotriazole derivatives. massbank.eunist.gov

Table 3: Expected Mass Spectrometry Fragments for this compound

Toggle Mass Spec Data

Proposed Fragmentm/z (approximate)
[M]⁺ (Molecular Ion)281
[M - SO₂]⁺217
[C₄H₃SO₂]⁺ (Thienylsulfonyl)147
[C₆H₄N₃]⁺ (Benzotriazolyl)118
[C₆H₅N]⁺ (from Benzotriazolyl - N₂)91
[C₄H₃S]⁺ (Thienyl)83

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophores in this compound are the benzotriazole and thiophene ring systems. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within these aromatic and heteroaromatic rings. The conjugation between the rings through the sulfonyl group can influence the position and intensity of these absorption maxima (λ_max). For unsubstituted 1H-benzotriazole, absorption maxima are observed around 254 nm and 275 nm. nist.gov The presence of the thienylsulfonyl group is likely to cause a shift in these absorption bands.

Table 4: Expected UV-Vis Absorption Data for this compound

Toggle UV-Vis Data

ChromophoreElectronic TransitionExpected λ_max (nm)
Benzotriazoleπ → π~260 - 280
Thiopheneπ → π~230 - 250
Entire Conjugated Systemπ → π*Potentially shifted bands due to conjugation

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Crystal packing is influenced by intermolecular interactions such as C-H···O and C-H···N hydrogen bonds, as well as π–π stacking interactions between the aromatic rings of adjacent molecules. nih.govnih.gov These interactions play a crucial role in the formation of the crystal lattice.

Investigation of Tautomeric Equilibria and Isomerism in N-Sulfonylbenzotriazoles

N-unsubstituted benzotriazole can exist in two tautomeric forms: the 1H- and 2H-tautomers. mdpi.com When a substituent is introduced, such as the 2-thienylsulfonyl group, positional isomers are possible: the this compound and the 2-(2-thienylsulfonyl)-2H-benzotriazole. The synthesis of N-sulfonylated benzotriazoles can potentially yield a mixture of these two isomers.

The relative stability of these isomers is influenced by steric and electronic factors. The 1H-isomer is often thermodynamically more stable. Spectroscopic techniques, particularly ¹H and ¹³C NMR, are crucial for distinguishing between these isomers, as the symmetry and chemical shifts of the benzotriazole protons and carbons will be significantly different. researchgate.net For instance, in the 2H-isomer, the two halves of the benzene (B151609) part of the molecule are equivalent, leading to a simpler NMR spectrum compared to the 1H-isomer.

Analysis of Supramolecular Assembly in Solid-State Polymorphs

Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for this compound. Different polymorphs would arise from different arrangements of the molecules in the crystal lattice, leading to variations in their physical properties. nih.gov

The supramolecular assembly in the solid state is dictated by the network of intermolecular interactions. nih.govatlantis-press.com Variations in C-H···O, C-H···N, and π–π stacking interactions can lead to different packing motifs and, consequently, different polymorphs. The study of polymorphism is important as different solid-state forms can have different stabilities and dissolution rates. Techniques such as single-crystal and powder X-ray diffraction, solid-state NMR, and vibrational spectroscopy are employed to identify and characterize different polymorphic forms.

Computational and Theoretical Studies on 1 2 Thienylsulfonyl 1h Benzotriazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and molecular geometry of complex organic molecules like 1-(2-Thienylsulfonyl)-1H-benzotriazole. These computational methods allow for the determination of optimized molecular geometries and various electronic properties.

Theoretical calculations for similar heterocyclic compounds, such as 1,3-benzothiazole derivatives, have been successfully performed using DFT at the B3LYP/6-311++G(d,p) level of theory. nbu.edu.sa For these types of molecules, key geometric parameters like bond lengths and angles can be accurately predicted. For instance, in related benzothiazole (B30560) structures, C-C bond lengths are typically in the range of 1.457–1.480 Å, and C=N bond lengths vary from 1.294 Å to 1.341 Å, influenced by the nature of substituents. nbu.edu.sa Similar detailed geometric analysis can be applied to this compound to understand the spatial arrangement of its thienyl, sulfonyl, and benzotriazole (B28993) moieties.

The optimized molecular structure of related benzimidazole (B57391) derivatives has also been studied using DFT/B3LYP methods, providing insights into bond distances that are in good agreement with experimental X-ray crystallography data. nih.gov For example, the C=O bond distance in a benzo[d]imidazol-2(3H)-one derivative was calculated to be 1.252 Å, which aligns well with experimental findings. nih.gov Such computational approaches are invaluable for obtaining a precise three-dimensional model of this compound, which is crucial for understanding its reactivity and interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical component of computational chemistry for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netnih.gov

The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity, polarizability, and biological activity. nih.gov A smaller energy gap suggests that a molecule is more reactive. nih.gov For example, in a study of a benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the small HOMO-LUMO gap of -0.08657 eV indicated high chemical reactivity. nih.gov

Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω), can be calculated from HOMO and LUMO energies to further quantify the molecule's reactivity. nih.gov

Electrostatic Potential Surface Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) surface mapping is a powerful computational technique used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue, providing a guide to how the molecule will interact with other chemical species. researchgate.net

This method is widely used to understand noncovalent interactions, which are fundamental to drug-receptor binding and other biological processes. chemrxiv.org For instance, in sulfonamide derivatives, MEP studies have identified strong positive charges on certain functional groups, suggesting their potential to form favorable interactions within enzyme active sites. researchgate.net

For this compound, an MEP analysis would reveal the electronegative regions around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the benzotriazole ring, which would be susceptible to electrophilic attack. Conversely, the hydrogen atoms would likely exhibit positive potential. nih.gov The quantitative analysis of the MEP, including the determination of the spatial minimum (Vmin), can provide a deeper, quantitative understanding of the molecule's reactivity. chemrxiv.org The accurate generation of these maps is crucial and relies on robust computational methods that can account for factors like dielectric discontinuity at the molecular surface. chemrxiv.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and the different shapes they can adopt. This is particularly important for flexible molecules like this compound, where rotation around single bonds can lead to various conformers.

By simulating the motion of atoms, MD can explore the potential energy surface of a molecule and identify its low-energy conformations. Techniques such as replica-exchange molecular dynamics (REMD) and simulated tempering (ST) are often employed to enhance the sampling of the conformational space, ensuring that a wide range of possible structures is explored. biorxiv.org

The choice of force field and solvent model (implicit or explicit) can significantly impact the results of MD simulations. biorxiv.org For cyclic peptides, a combination of different simulation protocols and force fields has been shown to robustly predict their native structures. biorxiv.org A similar approach for this compound would involve running multiple simulations with different parameters to build a comprehensive picture of its conformational landscape. This information is crucial for understanding how the molecule might bind to a biological target, as its shape will influence the strength and nature of the interaction.

Mechanistic Elucidation of Reactions through Computational Modeling

Computational modeling provides a powerful means to investigate the mechanisms of chemical reactions at a molecular level. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the most likely mechanism.

For complex, multi-step reactions, quantum chemical studies can elucidate the energetics of each stage. For example, the one-pot synthesis of pyrrolidinedione derivatives has been studied computationally, revealing the energy barriers for each step, including Michael addition, rearrangement, and cyclization. rsc.org This type of analysis can identify the rate-determining step of a reaction and provide insights into how the reaction conditions might be optimized.

In the context of this compound, computational modeling could be used to study its synthesis or its reactions with other molecules. For instance, the mechanism of sulfonyl group transfer, a characteristic reaction of this class of compounds, could be investigated in detail. By modeling the transition states and intermediates involved, it would be possible to understand the factors that influence the reaction's feasibility and selectivity.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can be used to predict various spectroscopic parameters, such as vibrational frequencies (FT-IR), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov These theoretical predictions can then be compared with experimental data to validate the computational model and provide a more detailed interpretation of the experimental spectra.

Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic absorption spectra. nbu.edu.sa For a given molecule, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net Similarly, DFT calculations can provide theoretical vibrational frequencies that, when scaled appropriately, can be matched to experimental FT-IR spectra, aiding in the assignment of vibrational modes to specific functional groups. nih.gov

For this compound, a combined experimental and theoretical approach would be highly beneficial. The synthesis and characterization of the compound using techniques like FT-IR, NMR, and UV-Vis spectroscopy, coupled with DFT and TD-DFT calculations, would allow for a thorough understanding of its structural and electronic properties. bohrium.com The agreement between the calculated and experimental data would provide confidence in the accuracy of the computational model. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Analogous Systems (focused on chemical reactivity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov By identifying key molecular descriptors that correlate with the observed activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. mdpi.com

For analogous systems to this compound, such as benzimidazole and triazolothiadiazine derivatives, QSAR studies have been successfully applied to understand and predict their biological activities. mdpi.comnih.govbiolscigroup.us These studies often use a variety of molecular descriptors, including topological, electronic, and steric parameters, to build the QSAR models. mdpi.combiolscigroup.us

In the context of chemical reactivity, a QSAR model could be developed for a series of thienylsulfonyl benzotriazole analogs. The model would correlate their reactivity in a specific reaction (e.g., sulfonyl group transfer) with calculated molecular descriptors. Descriptors such as HOMO and LUMO energies, dipole moment, and charges on specific atoms have been shown to be important in QSAR models for the reactivity of related heterocyclic systems. biolscigroup.usphyschemres.org Such a model would not only provide insights into the factors governing the reactivity of these compounds but also enable the design of new analogs with tailored reactivity profiles.

Derivatives and Analogues of 1 2 Thienylsulfonyl 1h Benzotriazole in Academic Inquiry

Synthesis and Reactivity of Substituted Thienylsulfonylbenzotriazoles

The synthesis of 1-(2-thienylsulfonyl)-1H-benzotriazole analogs typically follows established methods for N-sulfonylation of azoles. The primary route involves the reaction of a substituted 1H-benzotriazole with a corresponding substituted 2-thiophenesulfonyl chloride in the presence of a base. This nucleophilic substitution reaction is a common and effective way to form the N-S bond.

The reactivity of these compounds is largely dictated by the electron-withdrawing nature of the thienylsulfonyl group, which activates the benzotriazole (B28993) moiety. This activation makes the benzotriazolyl group an excellent leaving group in various nucleophilic substitution and coupling reactions. Researchers have explored the utility of these compounds as reagents in organic synthesis, for instance, in the transfer of the thienylsulfonyl group to other nucleophiles.

Substituents on both the thiophene (B33073) and benzotriazole rings play a crucial role in modulating the reactivity of the molecule. Electron-donating groups on the thiophene ring can decrease the electrophilicity of the sulfonyl group, potentially slowing down nucleophilic attack. Conversely, electron-withdrawing groups can enhance it. Similarly, substituents on the benzotriazole ring can influence the leaving group ability of the benzotriazolide anion.

Investigation of Different Heteroaryl Sulfonyl Moieties (e.g., furylsulfonyl, pyrrolylsulfonyl)

Academic inquiry has extended to the synthesis and study of benzotriazole derivatives bearing other heteroaryl sulfonyl moieties, such as furylsulfonyl and pyrrolylsulfonyl groups. The synthesis of these analogs, for instance, 1-(furylsulfonyl)-1H-benzotriazole and 1-(pyrrolylsulfonyl)-1H-benzotriazole, generally mirrors the synthetic approach used for the thienylsulfonyl counterpart, employing the respective heteroarylsulfonyl chlorides.

The investigation into these different heteroaryl sulfonyl moieties is driven by the desire to understand how the nature of the heteroaromatic ring influences the properties and reactivity of the entire molecule. The electronic properties of furan, pyrrole, and thiophene differ, which in turn affects the electron-withdrawing strength of the corresponding sulfonyl groups. These differences can manifest in altered reactivity, stability, and potentially, in the biological activity of the resulting compounds. For example, the relative aromaticity and electron-donating/withdrawing character of the heteroaryl ring can impact the stability of the N-S bond and the leaving group potential of the benzotriazole unit.

Impact of Substituent Effects on Reaction Selectivity and Yield

The strategic placement of substituents on both the heteroaryl and benzotriazole rings of these N-sulfonyl azoles has a profound impact on reaction selectivity and yield. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the electron density distribution within the molecule, thereby influencing its reactivity.

For instance, in reactions where the 1-(heteroarylsulfonyl)-1H-benzotriazole acts as an electrophile, electron-withdrawing groups on the heteroaryl ring would be expected to increase the reactivity towards nucleophiles, potentially leading to higher yields or allowing for reactions under milder conditions. Conversely, electron-donating groups might decrease reactivity. The position of the substituent on the ring also plays a critical role in determining its electronic influence through inductive and resonance effects.

In terms of selectivity, substituents can direct the course of a reaction. For example, in electrophilic aromatic substitution reactions on the heteroaryl or benzotriazole rings, existing substituents will direct incoming electrophiles to specific positions (ortho, meta, or para), thus controlling the regioselectivity of the reaction. The steric bulk of substituents can also influence reaction outcomes by hindering attack at certain positions, thereby affecting both selectivity and yield.

A systematic study of these substituent effects allows for the fine-tuning of the reactivity of these molecules for specific synthetic applications. Below is a conceptual data table illustrating how different substituents might be expected to influence reaction outcomes.

Substituent GroupPositionExpected Electronic EffectPredicted Impact on Reactivity (as an electrophile)Predicted Impact on Yield
-NO₂para on BenzotriazoleElectron-withdrawingIncreasePotentially higher
-OCH₃para on ThiopheneElectron-donatingDecreasePotentially lower
-Clortho on BenzotriazoleElectron-withdrawing (inductive), weak donating (resonance)Moderate increaseVariable
-CH₃meta on ThiopheneElectron-donatingSlight decreasePotentially lower

Exploration of Benzotriazole Ring Modifications (e.g., halogenation, alkylation)

Modifications to the benzotriazole ring of 1-(heteroarylsulfonyl)-1H-benzotriazoles, such as halogenation and alkylation, are actively explored to further diversify the properties of these compounds. Halogenation, typically achieved through electrophilic aromatic substitution reactions, introduces halogen atoms onto the benzene (B151609) portion of the benzotriazole ring. The position of halogenation is directed by the existing N-sulfonyl group and any other substituents present. Halogenated derivatives are of interest due to the unique electronic and steric properties that halogens impart, which can influence intermolecular interactions and reactivity.

Alkylation of the benzotriazole ring, on the other hand, is less common in the context of N-sulfonylated benzotriazoles as the N1 position is already occupied. However, alkylation of the benzotriazole ring prior to sulfonylation is a viable strategy to introduce alkyl groups. N-alkylation of benzotriazole itself can lead to a mixture of N1 and N2 isomers, and the subsequent sulfonylation would then occur at the remaining nitrogen atom. nih.gov The introduction of alkyl groups can increase the lipophilicity of the molecule and introduce steric bulk, which can be used to modulate its physical and chemical properties.

Comparative Studies with Other N-Sulfonyl Azoles

The reactivity of N-sulfonyl azoles can vary significantly depending on the nature of the azole ring. For example, the leaving group ability of the azole anion is a key factor in many reactions. The stability of the corresponding azole anion, which is related to its aromaticity and the number and position of nitrogen atoms, influences how readily the N-S bond is cleaved.

A competition experiment comparing the reactivity of different N-sulfonyl azoles towards a common nucleophile can provide a quantitative measure of their relative reactivities. For instance, a study compared the reactivity of N-sulfonyl-1,2,3-triazoles with N-(1,2,4-triazolyl)-substituted 1,2,3-triazoles, finding that the N-sulfonyl triazoles were more reactive. nih.gov Such studies are crucial for selecting the appropriate N-sulfonyl azole reagent for a specific synthetic transformation.

The following table provides a conceptual comparison of the expected reactivity of different N-sulfonyl azoles based on the general properties of the parent azoles.

N-Sulfonyl AzoleParent Azole pKaExpected Stability of Azole AnionPredicted Reactivity as Sulfonylating Agent
1-(Thienylsulfonyl)benzotriazole~8.2ModerateHigh
N-(Phenylsulfonyl)imidazole~14.5LowModerate
N-(Phenylsulfonyl)pyrazole~14.2LowModerate
N-(Phenylsulfonyl)-1,2,4-triazole~10.0HighVery High

This comparative approach provides a broader understanding of the structure-reactivity relationships within the N-sulfonyl azole class of compounds and allows for the rational design of new reagents with tailored properties.

Future Research Directions and Emerging Paradigms for 1 2 Thienylsulfonyl 1h Benzotriazole Chemistry

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netnih.govresearchgate.netrsc.orgresearchgate.netmdpi.comnih.gov The synthesis of N-sulfonylbenzotriazoles, including the title compound, traditionally involves methods that may not align with these principles. Future research should prioritize the development of more sustainable and greener routes to 1-(2-Thienylsulfonyl)-1H-benzotriazole.

Current synthetic approaches to similar compounds, such as 1-(phenylsulfonyl)-1H-benzotriazole, have shown progress in this direction. For instance, a one-pot reaction of sulfinic acid salts with N-chlorobenzotriazole has been developed. acs.org Another method employs iodine as a catalyst in a mixed water-ethyl acetate (B1210297) solvent system for the N-sulfonylation of benzotriazoles. While these represent steps forward, there is ample room for improvement.

Future research should focus on catalyst-free methodologies, which would eliminate the need for potentially toxic and expensive metal catalysts and simplify purification processes. rsc.orgresearchgate.net The exploration of benign and renewable solvent systems is another critical avenue. Water, ethanol, and other bio-derived solvents should be investigated as alternatives to traditional volatile organic compounds. researchgate.net Furthermore, the application of energy-efficient techniques such as ultrasound and microwave irradiation could lead to shorter reaction times and lower energy consumption. nih.gov

Table 1: Potential Green Synthesis Strategies for this compound

StrategyPotential Advantages
Catalyst-free synthesisReduced cost, simplified purification, lower toxicity. rsc.orgresearchgate.net
Use of green solvents (e.g., water, ethanol)Reduced environmental impact, improved safety. researchgate.net
Ultrasound-assisted synthesisShorter reaction times, increased yields, lower energy consumption. nih.gov
Microwave-assisted synthesisRapid heating, enhanced reaction rates, improved yields.
One-pot, multi-component reactionsIncreased efficiency, reduced waste, atom economy.

Expanding the Scope of C-Sulfonylation and Other Novel Transformations

N-sulfonylbenzotriazoles have been identified as advantageous reagents for C-sulfonylation reactions. These reagents are capable of transferring the sulfonyl group to a variety of carbon nucleophiles. The introduction of the 2-thienylsulfonyl moiety in this compound opens up possibilities for the synthesis of a diverse range of sulfur-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Future research should systematically explore the reactivity of this compound with a broad spectrum of C-nucleophiles. This includes reactions with active methylene (B1212753) compounds, enamines, and organometallic reagents. beilstein-journals.orgresearchgate.netrsc.org The C-sulfonylation of electron-rich aromatic and heteroaromatic systems is another area ripe for investigation. A deeper understanding of the substrate scope and functional group tolerance of these reactions will be crucial for their widespread adoption.

Beyond C-sulfonylation, the unique structural features of this compound may enable other novel transformations. For instance, the benzotriazole (B28993) moiety can act as a leaving group in nucleophilic substitution reactions, providing a pathway to a variety of substituted thiophene (B33073) derivatives. beilstein-journals.org The potential for this reagent to participate in transition-metal-catalyzed cross-coupling reactions should also be explored.

Table 2: Hypothetical Expanded Scope of C-Sulfonylation with this compound

NucleophilePotential ProductSignificance
Indoles3-ThienylsulfonylindolesBiologically active scaffolds.
Pyrroles2-ThienylsulfonylpyrrolesPrecursors to functional materials.
Enolates of ketonesβ-Keto thienylsulfonesVersatile synthetic intermediates.
Grignard reagentsAlkyl/Aryl thienylsulfonesBuilding blocks for organic synthesis.
Terminal alkynesAlkynyl thienylsulfonesPrecursors for click chemistry.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the landscape of chemical research and development, offering enhanced control over reaction parameters, improved safety, and the ability to rapidly generate and screen compound libraries. nih.govyoutube.comnih.govyoutube.com The integration of the synthesis and application of this compound into these platforms represents a significant area for future work.

The development of a continuous-flow process for the synthesis of this compound would offer several advantages over traditional batch methods, including improved heat and mass transfer, safer handling of potentially energetic intermediates, and the potential for straightforward scale-up. nih.gov

Furthermore, the incorporation of this compound into automated synthesis platforms would enable high-throughput screening of its reactivity with a wide array of substrates and reaction conditions. nih.govyoutube.com This would accelerate the discovery of new reactions and facilitate the rapid synthesis of libraries of thienylsulfonyl-containing compounds for biological evaluation or materials science applications.

Table 3: Advantages of Integrating this compound Chemistry into Advanced Platforms

PlatformKey Advantages
Flow ChemistryEnhanced safety, improved reproducibility, facile scalability, precise control over reaction conditions. nih.gov
Automated SynthesisHigh-throughput screening, rapid library generation, miniaturization of reactions, efficient data capture. nih.govyoutube.comyoutube.com

Advanced Applications in Material Science Beyond Prohibited Elements

The unique combination of a thiophene ring, a sulfonyl group, and a benzotriazole moiety in this compound suggests potential applications in materials science. Thiophene-based materials are well-known for their electronic and optical properties, finding use in organic electronics. The sulfonyl group can enhance thermal stability and influence electronic properties, while the benzotriazole unit is known for its ability to act as a corrosion inhibitor and a UV stabilizer.

Future research should focus on exploring the potential of this compound as a building block for novel functional materials. This could include its incorporation into the backbone of conductive polymers, where the thienylsulfonyl group could modulate the electronic band gap and improve processability. Another potential application is as a functional additive in polymer formulations, leveraging the UV-stabilizing properties of the benzotriazole moiety and the potential for the sulfonyl group to enhance thermal stability. Furthermore, the compound could be investigated as a component in the synthesis of novel dyes with interesting photophysical properties.

Table 4: Hypothetical Material Science Applications for this compound

Application AreaRationale
Conductive PolymersThiophene moiety provides conductivity; sulfonyl group can tune electronic properties and solubility.
Polymer StabilizersBenzotriazole is a known UV absorber; sulfonyl group may enhance thermal stability.
Functional DyesThe conjugated system may lead to interesting photophysical properties for applications in sensing or imaging.
Corrosion InhibitorsBenzotriazole is a well-established corrosion inhibitor; the thienylsulfonyl group may enhance its performance on certain metal surfaces.

Computational Design of Tailored N-Sulfonylbenzotriazole Reagents and Catalysts

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules and catalysts. nih.govresearchgate.netnih.govnih.gov The application of computational methods to the study of this compound and related compounds holds significant promise.

Future research should employ computational techniques, such as Density Functional Theory (DFT), to gain a deeper understanding of the reactivity of this compound. nih.gov These studies could elucidate the mechanism of C-sulfonylation reactions, identify the key factors controlling reactivity and selectivity, and predict the outcome of reactions with new substrates.

Beyond predicting reactivity, computational methods can be used to design novel N-sulfonylbenzotriazole reagents with tailored properties. By systematically modifying the substituents on the sulfonyl and benzotriazole moieties in silico, it is possible to fine-tune the electronic and steric characteristics of the reagent to achieve specific reactivity profiles. Furthermore, computational screening could be employed to identify potential catalytic applications of this class of compounds.

Table 5: Proposed Computational Studies on N-Sulfonylbenzotriazole Chemistry

Computational MethodResearch GoalExpected Outcome
Density Functional Theory (DFT)Elucidate reaction mechanisms of C-sulfonylation.A detailed understanding of the transition states and intermediates, guiding reaction optimization. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Predict the reactivity of a library of N-sulfonylbenzotriazoles.Identification of key structural features for optimal reactivity.
Molecular DockingInvestigate potential biological targets.Prioritization of compounds for experimental screening. nih.govnih.gov
Ab initio calculationsDesign of novel reagents with tailored electronic properties.In silico development of next-generation sulfonylating agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.